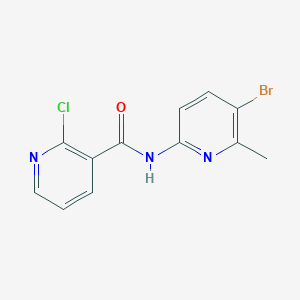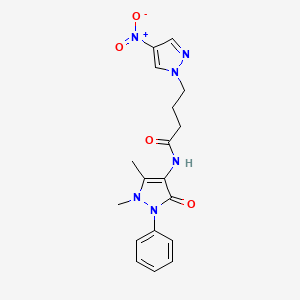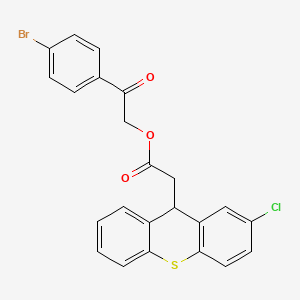![molecular formula C21H16FNO5S B11063890 N-(dibenzo[b,d]furan-2-ylsulfonyl)-4-fluorophenylalanine](/img/structure/B11063890.png)
N-(dibenzo[b,d]furan-2-ylsulfonyl)-4-fluorophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(dibenzo[b,d]furan-2-ylsulfonyl)-4-fluorophenylalanine is a complex organic compound that features a dibenzofuran moiety, a sulfonyl group, and a fluorinated phenylalanine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-2-ylsulfonyl)-4-fluorophenylalanine typically involves multiple steps. The dibenzofuran moiety can be synthesized through O-arylation reactions followed by cyclization of diaryl ethers . The sulfonylation of the dibenzofuran can be achieved using sulfonyl chlorides under basic conditions. The final step involves coupling the sulfonylated dibenzofuran with 4-fluorophenylalanine using peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(dibenzo[b,d]furan-2-ylsulfonyl)-4-fluorophenylalanine can undergo various chemical reactions, including:
Oxidation: The dibenzofuran moiety can be oxidized to form dibenzofuran-2,3-dione.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The fluorine atom on the phenylalanine residue can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Dibenzofuran-2,3-dione.
Reduction: The corresponding sulfide derivative.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(dibenzo[b,d]furan-2-ylsulfonyl)-4-fluorophenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of N-(dibenzo[b,d]furan-2-ylsulfonyl)-4-fluorophenylalanine involves its interaction with specific molecular targets. The dibenzofuran moiety can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins. The fluorinated phenylalanine residue can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: A simpler compound with similar structural features but lacking the sulfonyl and fluorinated phenylalanine groups.
Benzofuran: Similar to dibenzofuran but with only one benzene ring fused to the furan ring.
Dibenzothiophene: Similar to dibenzofuran but with a sulfur atom replacing the oxygen atom in the furan ring.
Uniqueness
N-(dibenzo[b,d]furan-2-ylsulfonyl)-4-fluorophenylalanine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C21H16FNO5S |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
2-(dibenzofuran-2-ylsulfonylamino)-3-(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C21H16FNO5S/c22-14-7-5-13(6-8-14)11-18(21(24)25)23-29(26,27)15-9-10-20-17(12-15)16-3-1-2-4-19(16)28-20/h1-10,12,18,23H,11H2,(H,24,25) |
Clave InChI |
SJPXJSANXSAHSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)NC(CC4=CC=C(C=C4)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone](/img/structure/B11063815.png)
![6-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11063822.png)
![Pyridine, 2-ethoxy-6-methyl-3-(5-thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-](/img/structure/B11063831.png)
![(5E)-3-benzyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11063842.png)


![2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B11063860.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-(4-phenylpiperidin-1-yl)ethanone](/img/structure/B11063865.png)
![Ethyl 2-[({4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11063866.png)
![methyl 4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11063872.png)

![1-(4-Bromophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11063880.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B11063883.png)
![7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11063888.png)
